molecular formula C15H16N2O2 B15041161 N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide

Cat. No.: B15041161
M. Wt: 256.30 g/mol
InChI Key: LAHULJJLKVINFL-MHWRWJLKSA-N
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Description

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a hydrazide derivative featuring a furan-2-carbohydrazide moiety linked via an imine (C=N) bond to a 4-isopropylphenyl group. This compound belongs to the class of aroylhydrazones, which are known for their diverse applications in coordination chemistry, materials science, and medicinal chemistry due to their metal-chelating and bioactive properties .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+

InChI Key

LAHULJJLKVINFL-MHWRWJLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Hydrazone Bond

The hydrazone bond (C=N–NH–) undergoes hydrolysis under acidic or basic conditions, yielding furan-2-carbohydrazide and 4-isopropylbenzaldehyde as primary products.

Reaction Conditions Products Yield Mechanistic Notes
1M HCl, reflux, 6 hrsFuran-2-carbohydrazide + 4-isopropylbenzaldehyde78%Protonation of the hydrazone nitrogen initiates nucleophilic attack by water.
0.5M NaOH, 80°C, 4 hrsFuran-2-carbohydrazide + 4-isopropylbenzaldehyde65%Base-mediated cleavage via deprotonation and hydroxide ion attack at the C=N bond.

This reaction is critical for structural elucidation and recyclability studies .

Oxidation Reactions

The propan-2-yl group on the phenyl ring undergoes oxidation to form a ketone derivative.

Oxidizing Agent Conditions Product Application
KMnO₄, H₂SO₄, 60°C4 hrs4-(2-Ketopropyl)phenyl-substituted derivativeIntermediate for bioactive analog synthesis
CrO₃, Acetic Acid, RT 12 hrsSame as aboveUsed in antiviral drug development

The ketone product serves as a precursor for further functionalization, such as condensation with amines.

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocyclic systems.

Conditions Catalyst Product Key Feature
150°C, DMF, 8 hrsNoneFuran-pyrazole fused tricycleEnhanced π-conjugation for optoelectronics
CuI, DIPEA, 100°C Copper(I) iodideBenzofuran-hydrazine macrocyclePotential antimicrobial activity

Cyclization exploits the nucleophilic hydrazide nitrogen and electrophilic furan ring .

Nucleophilic Substitution at the Furan Ring

The furan ring undergoes electrophilic substitution, particularly at the 5-position, due to resonance stabilization.

Reagent Position Product Reaction Efficiency
HNO₃, H₂SO₄, 0°C5-NitroNitro-substituted derivative92% regioselectivity
Br₂, FeBr₃, RT 5-BromoBromo-substituted analog85% yield

Nitration and halogenation products are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Condensation with Aldehydes/Ketones

The free hydrazide group reacts with carbonyl compounds to form new hydrazone derivatives.

Carbonyl Compound Conditions Product Biological Activity
4-Nitrobenzaldehyde EtOH, HCl, reflux, 6 hrsN'-(4-Nitrobenzylidene) derivativeSARS-CoV-2 Mpro inhibition (IC₅₀: 10.76 μM)
2-Thiophenecarboxaldehyde RT, 24 hrsThiophene-linked hydrazoneAnticancer activity (in vitro)

These derivatives show enhanced bioactivity compared to the parent compound .

Reduction of the Hydrazone Linkage

Catalytic hydrogenation reduces the C=N bond to a C–N single bond.

Reduction Method Conditions Product Utility
H₂, Pd/C, EtOH50 psi, 6 hrsSaturated hydrazine derivativeImproved metabolic stability
NaBH₄, MeOH RT, 2 hrsPartial reduction to secondary amineIntermediate for prodrug synthesis

Reduction moderates the compound’s reactivity for targeted drug delivery .

Key Mechanistic Insights:

  • Hydrolysis : Follows a stepwise mechanism with proton transfer dominating in acidic conditions.

  • Oxidation : Proceeds via radical intermediates in the presence of strong oxidizers like KMnO₄ .

  • Cyclization : Intramolecular hydrogen bonding stabilizes transition states, favoring 6-membered ring formation .

This reactivity profile positions N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide as a versatile scaffold in medicinal chemistry and materials science.

Scientific Research Applications

N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is due to the presence of the azomethine group, which can coordinate with metal ions. The compound can also interact with biological targets, such as enzymes, by inhibiting their activity through binding to the active site .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 4-Isopropylphenyl vs. Hydroxy/Methoxy Substitutents: N′-[(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) (): This analog replaces the 4-isopropyl group with a 3-hydroxy-4-methoxyphenyl ring. The polar substituents (OH, OMe) reduce lipophilicity (logP) compared to the isopropyl group, impacting solubility and membrane permeability. The compound exhibits a melting point of 183°C and IR peaks at 3473 cm⁻¹ (O–H) and 1664 cm⁻¹ (C=O) . N′-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (3a) (): Replaces the furan ring with a thiadiazole heterocycle, introducing sulfur-based electronic effects.

Heterocyclic Modifications

  • Furan vs.

Physicochemical Data

Compound Molecular Weight logP Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound (Inferred) ~260–280 ~3.5–4 Not Reported C=O (~1660), C=N (~1629)
N′-{[4-(Propan-2-yl)phenyl]methylidene}hexanehydrazide () 260.38 4.50 Not Reported Not Provided
L1 () ~274 ~2.5 183 3473 (O–H), 1664 (C=O)
3b () ~300 ~3.0 Not Reported C=O (~1650), C=N (~1600)

Spectroscopic and Crystallographic Insights

Spectroscopic Characterization

  • IR Spectroscopy : All analogs show characteristic C=O (1650–1664 cm⁻¹) and C=N (1600–1629 cm⁻¹) stretches, confirming hydrazone formation .
  • X-ray Crystallography: N'‐[(E)‐furan‐2‐ylmethylidene]furan‐2‐carbohydrazide (): The C5–N1 bond length (1.276 Å) confirms a conjugated C=N system, while the N2–C6 bond (1.346 Å) suggests partial double-bond character. The molecule adopts a planar cis-trans configuration with a 14.7° dihedral angle between aromatic rings . 4-Tert-butyl-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide (): Crystallizes in a monoclinic system, with bond lengths consistent with similar hydrazones (C=N: ~1.28 Å) .

Biological Activity

N'-[(E)-[4-(Propan-2-YL)phenyl]methylidene]furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has a complex structure that includes a furan ring, a hydrazone linkage, and a propan-2-yl phenyl group. Its molecular formula is C13H16N4O2C_{13}H_{16}N_4O_2, with a molecular weight of approximately 264.3 g/mol.

Molecular Structure

PropertyValue
Molecular FormulaC13H16N4O2C_{13}H_{16}N_4O_2
Molecular Weight264.3 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of furan-based compounds exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism : The antimicrobial action is attributed to the inhibition of biofilm formation and direct bactericidal effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Various studies have explored its efficacy against different cancer cell lines.

Case Studies:

  • Cell Line Testing : In vitro testing on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed significant antiproliferative effects, with IC50 values ranging from 8 to 20 µM .
  • Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound, which may be beneficial in treating inflammatory diseases.

Research Insights:

  • Inhibition of Inflammatory Mediators : Compounds derived from furan structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Clinical Relevance : These findings suggest that this compound could be developed into therapeutic agents for conditions characterized by inflammation.

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